7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
Description
7-Methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a boron-containing heterocyclic compound characterized by a fused benzene-oxaborole ring system with a methyl substituent at the 7-position and diol groups at the 1- and 6-positions. The methyl group at the 7-position likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C8H9BO3 |
|---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10-11H,4H2,1H3 |
InChI Key |
QAXCLOJZBAFVOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the boron atom, using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
One of the most notable applications of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is its role as a potent antimicrobial agent. Research has demonstrated that derivatives of oxaborole compounds exhibit strong activity against a range of pathogens. For instance, compounds derived from benzo[c][1,2]oxaborole have shown efficacy against Wolbachia bacteria, which are endosymbiotic bacteria associated with various filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis .
2. Treatment of Neglected Tropical Diseases
The compound has been investigated for its potential in treating neglected tropical diseases caused by parasitic infections. Specifically, studies have shown that oxaborole derivatives can effectively target Trypanosoma brucei, the causative agent of sleeping sickness. In preclinical models, these compounds demonstrated the ability to cure stage 1 trypanosomiasis when administered orally, highlighting their therapeutic promise .
Case Study 1: Anti-Wolbachia Activity
A study focused on the development of boron-containing pleuromutilins modified with oxaborole structures found that these compounds exhibited significant anti-Wolbachia activity. The lead compound demonstrated effective reduction of Wolbachia loads in filarial worms following oral administration in mouse models. The research emphasized the structural modifications that enhanced the pharmacokinetic properties and bioavailability of these compounds .
| Compound | Activity | Model Used |
|---|---|---|
| 7-Fluoro-6-oxybenzoxaborole | High potency against Wolbachia | In vitro assays |
| Boronpleuromutilin derivatives | Effective in reducing Wolbachia load | Mouse model |
Case Study 2: Trypanosomiasis Treatment
Another significant study reported the discovery of novel oxaborole carboxamides that showed potent activity against both subspecies of Trypanosoma brucei. These compounds were able to cure stage 1 trypanosomiasis in mice at doses ranging from 2.5 to 10 mg/kg over four consecutive days. This research underscores the potential for oxaborole derivatives in developing effective treatments for parasitic diseases .
| Compound | Target Disease | Administration Route | Efficacy |
|---|---|---|---|
| AN3520 | Trypanosomiasis | Oral | Cured stage 1 infection |
| SCYX-6759 | Trypanosomiasis | Oral | Cured stage 1 infection |
Mechanism of Action
The mechanism of action of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . By binding to the enzyme’s active site, the compound prevents the proper ligation of leucine to tRNA, thereby disrupting protein synthesis and leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Table 2: Physicochemical and Functional Comparisons
*Estimated using fragment-based methods.
Key Observations:
- Biological Activity: The 7-fluoro derivative demonstrates anti-Wolbachia activity (), suggesting that electron-withdrawing substituents at C7 may optimize interactions with bacterial targets. Crisaborole’s 4-fluoro substituent and 1,5-diol system are critical for its topical anti-inflammatory efficacy .
Research Findings and Implications
- Anti-Infective Potential: The 7-fluoro derivative’s role in anti-Wolbachia agents () highlights the importance of substituent electronegativity in targeting prokaryotic enzymes. The methyl analog may exhibit altered binding affinity due to steric or electronic effects.
- Synthetic Challenges: Crisaborole’s synthesis () emphasizes the trade-off between high yield/purity and the use of harsh solvents like DMF. The methyl derivative’s synthesis may require optimized conditions to avoid similar drawbacks.
- Stability Considerations: The diol moiety in 1,6-configuration (vs. 1,5 in Crisaborole) may influence hydrolytic stability, affecting shelf-life and formulation requirements.
Biological Activity
7-Methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a boron-containing compound that has garnered attention for its potential biological activities, particularly as an anti-infective agent. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and potential therapeutic applications.
- Molecular Formula : CHBO
- Molecular Weight : 149.94 g/mol
- CAS Number : 156428-81-8
The compound features a unique boron-containing structure that contributes to its biological activity. The presence of the oxaborole moiety is critical for its interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with bacterial ribosomes. It has been shown to inhibit the growth of certain pathogens by disrupting protein synthesis. Specifically, it targets the Wolbachia bacteria, which are symbiotic with various parasitic nematodes responsible for diseases such as lymphatic filariasis and river blindness.
Antimicrobial Efficacy
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of boron-pleuromutilins against Wolbachia, demonstrating that these compounds can reduce Wolbachia loads in infected filarial worms after oral administration in murine models .
Table 1: In Vitro Efficacy Against Wolbachia
| Compound ID | Wolbachia Infected C6/36 Cells EC (nM) | Wolbachia Infected LDW1 Cells EC (nM) |
|---|---|---|
| 74 | 101 | 7.5 |
| 75 | >1000 | 14 |
| 76 | 12 | 3.5 |
| 77 | 113 | 4.9 |
This table summarizes the effective concentrations (EC) required to inhibit Wolbachia growth in different cell lines, indicating that modifications to the boron-containing structure can enhance potency.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that derivatives of this compound possess favorable absorption and distribution profiles. For instance, some analogs exhibit high plasma exposure and low metabolic instability, which are desirable traits for therapeutic agents .
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some analogs demonstrate potent activity against Wolbachia, they also need thorough evaluation for potential cytotoxic effects on mammalian cells.
Case Studies
A notable case study involved the administration of a boron-pleuromutilin compound in mice infected with filarial worms. The results indicated a significant reduction in Wolbachia levels post-treatment, supporting the hypothesis that targeting these endosymbionts can effectively treat associated diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
